

Biocompatibility of Polycaprolactone Triol for Medical Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Polycaprolactone Triol*

CAS No.: 37625-56-2

Cat. No.: B8821333

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polycaprolactone (PCL), a biodegradable aliphatic polyester, is well-regarded in the medical field for its excellent biocompatibility and has received FDA approval for numerous applications. This guide focuses on a specific branched variant, **Polycaprolactone Triol (PCL-T)**, which serves as a versatile building block for creating crosslinked networks, elastomers, and hydrogels for applications such as tissue engineering and drug delivery. This document synthesizes available data on the biocompatibility of PCL-T, drawing from studies on branched and star-shaped PCL architectures as close surrogates, in addition to the extensive literature on linear PCL. The available evidence indicates that PCL-T and its derivatives are largely non-cytotoxic, exhibit minimal inflammatory responses in vivo, and are not genotoxic. However, as with linear PCL, surface modifications may be necessary to optimize hemocompatibility for blood-contacting applications. This guide provides a comprehensive overview of the

biocompatibility profile of PCL-T, detailed experimental protocols for its assessment, and insights into the cellular signaling pathways involved in the biological response.

Introduction to Polycaprolactone Triol (PCL-T)

Polycaprolactone triol is a star-shaped polyester synthesized through the ring-opening polymerization of ϵ -caprolactone, using a triol initiator such as glycerol. This process results in a molecule with three PCL arms extending from a central core. The hydroxyl end-groups of these arms can be further reacted to form crosslinked polymer networks, making PCL-T a valuable precursor for creating biomaterials with tunable mechanical properties and degradation kinetics. Its unique three-dimensional structure can influence its degradation behavior and interaction with biological systems compared to its linear counterpart.[1][2]

In Vitro Biocompatibility

The initial assessment of a biomaterial's safety is conducted through in vitro testing to evaluate its potential to cause cellular damage.

Cytotoxicity

Studies on PCL-T and its derivatives consistently demonstrate a high degree of cytocompatibility. For instance, a polyester synthesized from citric acid and **polycaprolactone triol** was found to be non-cytotoxic in an in vitro assay using L929 mouse fibroblast cells.[3] Similarly, nanoformulations based on blends of PCL and PCL-triol showed an absence of toxic effects on human T lymphocytes.[4] While specific percentage viability is not always reported for PCL-T alone, studies on various PCL scaffolds generally show cell viability well above 80%, indicating good biocompatibility.[5] For example, PCL scaffolds coated with poly(ϵ -caprolactone)-poly(ethylene glycol)-poly(ϵ -caprolactone) (PCEC) showed a relative cell survival rate of 90.5%.[6]

Table 1: Summary of In Vitro Cytotoxicity Data for PCL-T and Related PCL Materials

Material	Cell Line	Assay	Key Findings
Citric acid-co-polycaprolactone triol	L929 mouse fibroblasts	Direct Contact	Non-cytotoxic, with one formulation showing mild toxicity at a higher citric acid concentration.[3]
PCL and PCL-Triol blend nanoformulations	Human T lymphocytes	Not specified	Absence of toxic effects observed.[4]
Star-shaped PCL/PAMAM-PCL scaffold	Human dermal fibroblasts	Not specified	No toxic effects were demonstrated.[7]
PCL/PCEC Scaffold	Human embryonic kidney cells	MTT Assay	Relative cell survival rate of 90.5%.[6]
Linear PCL Scaffolds	Fibroblasts	MTT Assay	Cell viability was generally above the 80% threshold for biocompatibility.[5]

Hemocompatibility

The hemocompatibility of a biomaterial is crucial for applications that involve direct contact with blood. Unmodified PCL can elicit some degree of platelet adhesion and activation. Studies on star-shaped PCL copolymers have indicated improved biocompatibility in terms of reduced blood clotting compared to linear PCL.[1] However, for demanding blood-contacting applications, surface modification of PCL-T-based materials may be necessary.

Table 2: Summary of Hemocompatibility Data for PCL and its Derivatives

Material	Test	Key Findings
Star-shaped PHB-PCL copolymers	Blood clotting	Showed less blood clotting compared to homopolymers of PHB and PCL.[1]
PCL nanowire surfaces	Erythrocyte integrity and bacterial adhesion	Investigated as a strategy to improve hemocompatibility.[8]
PCL microcarriers with chrysin	Hemolysis assay	Displayed low hemolytic percentages (up to 2%).[9][10]

In Vivo Biocompatibility

In vivo studies in animal models provide a more comprehensive understanding of a material's biocompatibility, including its inflammatory and immune responses.

Inflammatory Response

Implantation of PCL-T-based scaffolds generally results in a mild and transient inflammatory response that resolves over time. An in vivo study of a PLDLA/PCL-T scaffold for repairing osteochondral defects in rabbits showed good biocompatibility, with the presence of hyaline cartilage and mesenchymal tissue, in contrast to the control group which exhibited necrosis and exacerbated inflammation. Crosslinked PCL scaffolds have been shown to support cell infiltration and angiogenesis in vivo.[11] The inflammatory response to PCL implants is often characterized by an initial acute inflammatory phase followed by the formation of a thin fibrous capsule, which is a typical foreign body response to a biocompatible material.

Degradation

PCL-T, like linear PCL, degrades via the hydrolysis of its ester bonds. The degradation products are non-toxic and are metabolized by the body. The branched structure of PCL-T may influence its degradation rate compared to linear PCL. An elastomer synthesized from **polycaprolactone triol** and succinic acid showed about a 7% mass loss in vitro over 10 weeks.[12]

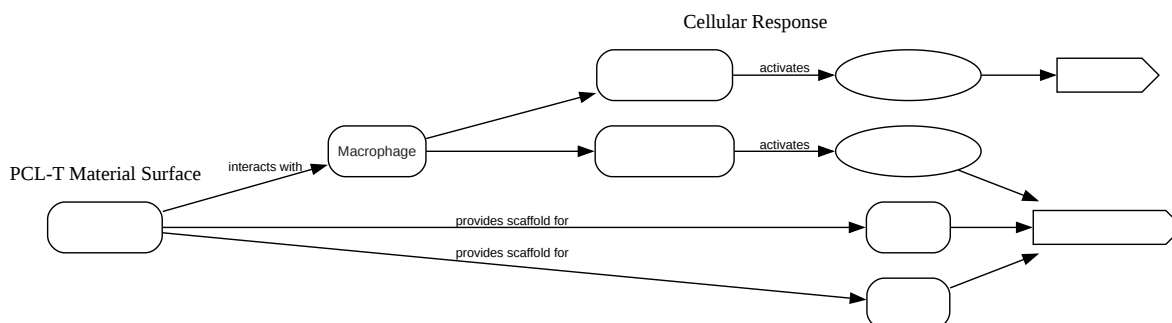
Genotoxicity

Genotoxicity testing evaluates the potential of a material's leachable substances to damage genetic material. While no studies have specifically reported on the genotoxicity of PCL-T, comprehensive studies on a PCL-PEG-PCL copolymer using a battery of tests (Ames test, chromosomal aberration test, and mouse micronucleus test) found no evidence of genotoxicity. [13] Given the chemical similarity, it is reasonable to infer that PCL-T is also non-genotoxic. Several animal studies on PCL have also shown it to be a non-mutagenic compound.[14]

Cellular Signaling Pathways

The interaction of cells with a biomaterial surface triggers a cascade of signaling events that determine the cellular response. For PCL-based materials, key signaling pathways involved in inflammation and tissue regeneration include:

- **Macrophage Polarization:** Upon implantation, macrophages are recruited to the material surface and can polarize into a pro-inflammatory M1 phenotype or an anti-inflammatory and pro-healing M2 phenotype. The surface properties of PCL can influence this polarization. Some PCL composites have been shown to promote a shift towards the M2 phenotype, which is beneficial for tissue regeneration.[15][16]
- **NF- κ B Signaling:** The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. While some biomaterials can activate NF- κ B, leading to the production of pro-inflammatory cytokines, certain modified PCL scaffolds have been shown to inhibit the NF- κ B pathway in macrophages.[15]
- **TGF- β Signaling:** The Transforming Growth Factor-beta (TGF- β) signaling pathway plays a crucial role in wound healing and tissue regeneration, including the differentiation of stem cells and the production of extracellular matrix. PCL scaffolds are often functionalized with TGF- β to enhance their regenerative capacity.



[Click to download full resolution via product page](#)

Cellular response to PCL-T biomaterials.

Experimental Protocols

The following sections provide detailed methodologies for key biocompatibility experiments, adapted for the evaluation of PCL-T-based materials in accordance with ISO 10993 standards.

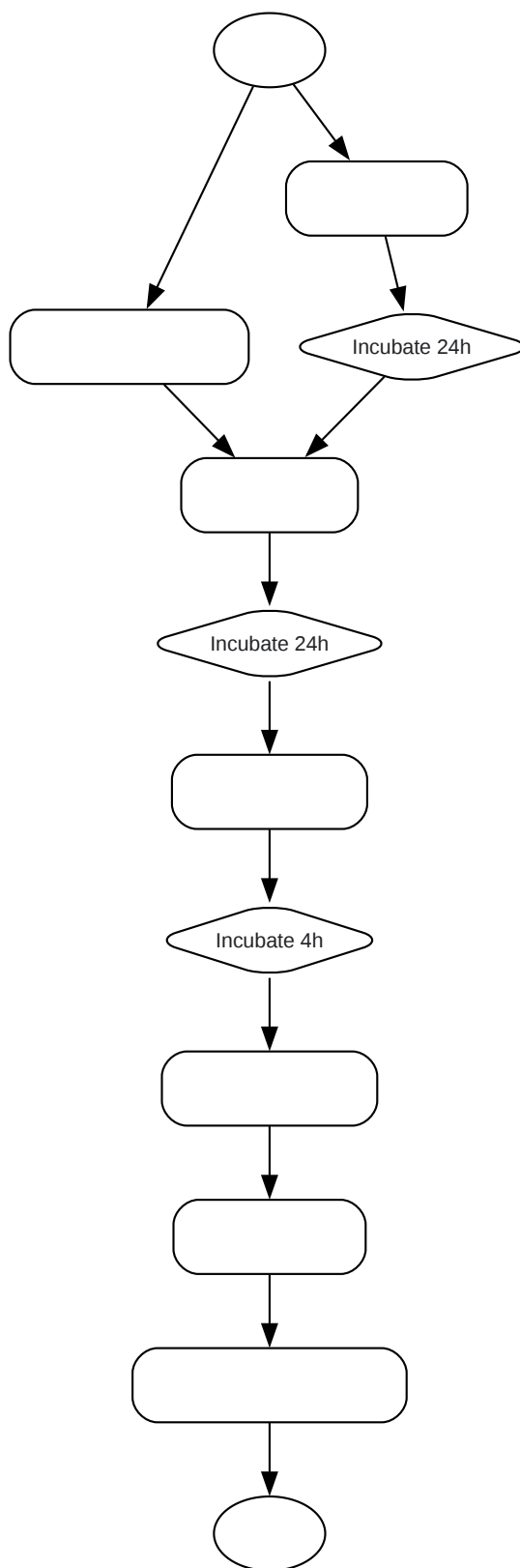
In Vitro Cytotoxicity Assay (MTT Assay based on ISO 10993-5)

This assay assesses cell viability by measuring the metabolic activity of cells cultured with an extract of the test material.

Methodology:

- Sample Preparation (as per ISO 10993-12):
 - Prepare PCL-T material (e.g., films, scaffolds) with a surface area to volume ratio of 3 cm²/mL in serum-free cell culture medium.
 - Incubate at 37°C for 24 hours to create the material extract.

- Prepare positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls under the same conditions.
- Cell Culture:
 - Seed L929 mouse fibroblast cells (or another appropriate cell line) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- Exposure:
 - Remove the culture medium and replace it with the PCL-T extract, control extracts, and fresh medium (blank).
 - Incubate for 24 hours at 37°C.
- MTT Assay:
 - Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.



[Click to download full resolution via product page](#)

Workflow for MTT Cytotoxicity Assay.

Hemolysis Assay (Direct Contact Method based on ISO 10993-4)

This test determines the hemolytic potential of the material by measuring the amount of hemoglobin released from red blood cells upon contact.

Methodology:

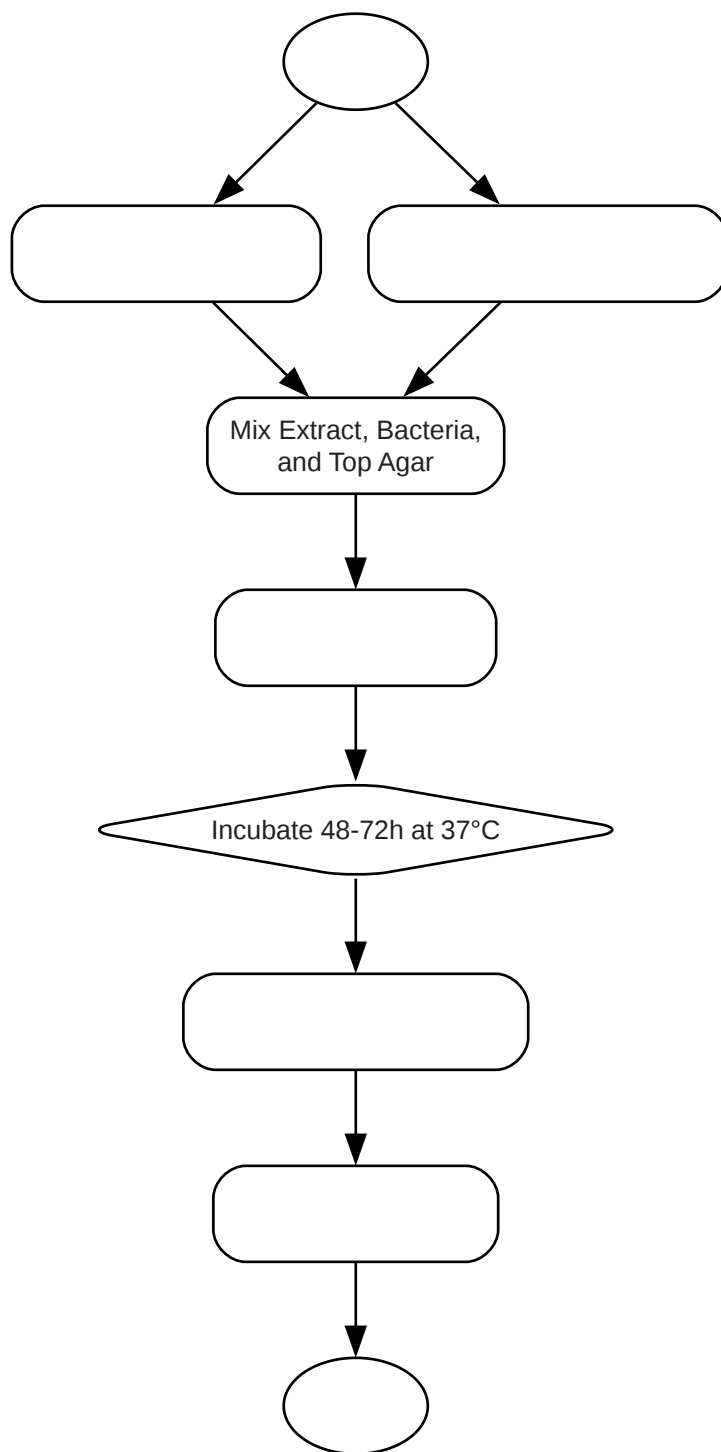
- Blood Collection:
 - Collect fresh human blood in a tube containing an anticoagulant (e.g., citrate).
- Sample Preparation:
 - Prepare PCL-T samples of a defined surface area.
 - Positive control: Distilled water.
 - Negative control: Saline solution.
- Incubation:
 - Incubate the PCL-T samples and controls with diluted blood at 37°C for a specified time (e.g., 60 minutes) with gentle agitation.
- Centrifugation:
 - Centrifuge the samples to pellet the intact red blood cells.
- Analysis:
 - Measure the absorbance of the supernatant at 540 nm to quantify the amount of free hemoglobin.
- Calculation:
 - Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of less than 5% is generally considered acceptable.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test based on ISO 10993-3 & OECD 471)

This assay uses histidine-dependent strains of *Salmonella typhimurium* to screen for the mutagenic potential of leachable substances from the PCL-T material.

Methodology:

- Sample Preparation:
 - Prepare an extract of the PCL-T material as described in the cytotoxicity protocol.
- Bacterial Strains:
 - Use a set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix).
- Exposure:
 - Mix the PCL-T extract with the bacterial culture and molten top agar containing a trace amount of histidine.
 - Pour the mixture onto minimal glucose agar plates.
- Incubation:
 - Incubate the plates at 37°C for 48-72 hours.
- Analysis:
 - Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
 - A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.



[Click to download full resolution via product page](#)

Workflow for the Ames Test.

Conclusion

Polycaprolactone triol is a promising biomaterial for a variety of medical applications, leveraging the well-established biocompatibility of PCL with the added versatility of its branched architecture for creating crosslinked structures. The available data from PCL-T and related branched PCL materials indicate a high level of biocompatibility, characterized by low cytotoxicity, a mild in vivo inflammatory response, and an absence of genotoxicity. For applications requiring direct blood contact, further hemocompatibility studies and potential surface modifications are recommended. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and developers to further evaluate and utilize PCL-T in the design of innovative medical devices and drug delivery systems. As with any biomaterial, thorough biocompatibility testing of the final, sterilized device is essential to ensure patient safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, characterizations and biocompatibility of novel biodegradable star block copolymers based on poly[(R)-3-hydroxybutyrate] and poly(epsilon-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nghiên cứu tổng hợp polycaprolactone triol hình sao làm nguyên liệu tổng hợp polyurethane định hướng ứng dụng trong y sinh | Tạp chí Khoa học Đại học Cần Thơ [ctujsvn.ctu.edu.vn]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
- 5. Investigating the effect of poly (ε-caprolactone) nanofibers scaffolds with random, unidirectionally, and radially aligned morphologies on the Fibroblast cell's attachment and growth behavior - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 7. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 8. Bacterial adhesion and erythrocyte integrity on polycaprolactone nanowire surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- [9. Tackling ISO 10993-12 Biocompatibility \[proximacro.com\]](#)
- [10. How to Properly Prepare Biocompatibility Test Samples for Medical Devices - European Biomedical Institute \[ebi.bio\]](#)
- [11. ROS-cleavable proline oligomer crosslinking of polycaprolactone for pro-angiogenic host response - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. Acute toxicity and genotoxicity studies on poly\(\$\epsilon\$ -caprolactone\)-poly\(ethylene glycol\)-poly\(\$\epsilon\$ -caprolactone\) nanomaterials - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [14. Branched Poly\(\$\epsilon\$ -caprolactone\)-Based Copolyesters of Different Architectures and Their Use in the Preparation of Anticancer Drug-Loaded Nanoparticles - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. The polycaprolactone/silk fibroin/carbonate hydroxyapatite electrospun scaffold promotes bone reconstruction by regulating the polarization of macrophages - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. Medical-Grade PCL Based Polyurethane System for FDM 3D Printing—Characterization and Fabrication - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Biocompatibility of Polycaprolactone Triol for Medical Applications: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8821333/docs#biocompatibility-of-polycaprolactone-triol-for-medical-applications-an-in-depth-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)